1,4-Dioxaspiro[4.5]decane-7-carbonitrile
Description
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCOLNXJGMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856935 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29647-99-2 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes to 1,4 Dioxaspiro 4.5 Decane 7 Carbonitrile
Retrosynthetic Strategies for the 1,4-Dioxaspiro[4.5]decane Skeleton and Carbonitrile Incorporation
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org This approach involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. bhavanscollegedakor.org
The 1,4-dioxaspiro[4.5]decane framework is a type of spiroketal. benthamscience.com The most logical disconnection strategy for this core structure involves breaking the two C-O bonds of the ketal. This corresponds to the reverse of a ketalization reaction. lkouniv.ac.inscitepress.org
This primary disconnection leads to two key synthons: a cyclohexanone (B45756) derivative and a 1,2-diol. The synthetic equivalents for these synthons are readily identifiable.
Target Molecule: 1,4-Dioxaspiro[4.5]decane-7-carbonitrile
Disconnection: C-O bonds of the ketal
Synthons: A 3-cyanocyclohexanone cation and an ethylene (B1197577) glycol dianion.
Synthetic Equivalents: 3-Cyanocyclohexanone and ethylene glycol.
This retrosynthetic pathway simplifies the complex spirocyclic structure into two more manageable starting materials. The forward reaction, the ketalization of a substituted cyclohexanone with ethylene glycol, is a common and efficient method for forming this type of spiroketal. chemicalbook.comchemicalbook.com
| Retrosynthetic Disconnection of the Spiroketal Core |
| Target Moiety |
| Disconnection Type |
| Corresponding Forward Reaction |
| Precursors |
The introduction of the nitrile group (–C≡N) onto the cyclohexane (B81311) ring is a critical step. wikipedia.org Retrosynthetically, the C-CN bond can be disconnected. This leads to a synthon that can be generated through several established methods for nitrile synthesis. ebsco.com
From an Alkyl Halide: A common method is the nucleophilic substitution (SN2) reaction between an alkyl halide and a cyanide salt, such as sodium cyanide. libretexts.org The retrosynthetic precursor would therefore be a 3-halocyclohexanone derivative, which is then ketalized before or after the introduction of the nitrile.
From a Carbonyl Group (Cyanohydrin formation): Aldehydes and ketones react with hydrogen cyanide (or a cyanide salt with acid) to form cyanohydrins. wikipedia.org While the target molecule itself does not have a carbonyl at the 7-position, a precursor could, which is then transformed.
From a Primary Amide or Aldoxime: The dehydration of a primary amide (R-CONH₂) or an aldoxime provides an efficient route to nitriles. ebsco.com This implies that the target molecule could be synthesized from 1,4-dioxaspiro[4.5]decane-7-carboxamide or the corresponding aldoxime.
| Nitrile Functionalization Strategies |
| Method |
| Nucleophilic Substitution |
| Dehydration |
| From Aldoximes |
Established Synthetic Procedures for this compound
The forward synthesis, building from simple precursors, relies on well-established chemical transformations.
This is the most direct and widely used method for constructing the 1,4-dioxaspiro[4.5]decane system. researchgate.net The process involves the acid-catalyzed reaction of a ketone with ethylene glycol to form a five-membered cyclic ketal.
A plausible synthesis for this compound would start with a commercially available precursor like 4-cyanocyclohexanone. The ketalization reaction involves treating the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water to drive the equilibrium towards the product. chemicalbook.com The synthesis of the closely related 1,4-dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione (B43130) and ethylene glycol is well-documented and proceeds with high yields. chemicalbook.comresearchgate.net A similar efficiency can be expected for the synthesis starting from a cyanated cyclohexanone.
More complex strategies for forming spiroketals involve the intramolecular cyclization of a linear precursor. benthamscience.com These methods are particularly useful for creating stereochemically defined spiro-centers. acs.orgnih.gov
For this compound, one could envision a precursor containing a dihydroxyketone functionality. An acid-catalyzed cyclization of a suitably substituted dihydroxyketone would lead to the thermodynamically favored spiroketal. mdpi.com
Rearrangement reactions can also be employed to construct the spiroketal framework. numberanalytics.com For instance, a Favorskii rearrangement of an α-haloketone could be adapted to generate a cyclic ester, which could then be further elaborated into the desired spiroketal structure. researchgate.net While powerful, these methods are often more step-intensive compared to direct ketalization for this specific target. acs.orgnih.gov
| Comparison of Established Synthetic Procedures |
| Procedure |
| Ketalization-Based Annulation |
| Cyclization Pathways |
| Rearrangement Pathways |
Advanced and Sustainable Synthetic Innovations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. rsc.org These "green" chemistry approaches aim to reduce waste, energy consumption, and the use of hazardous materials.
Flow Chemistry: A telescoped flow process, where sequential reactions are performed in a continuous stream without isolating intermediates, has been successfully applied to the synthesis of spiroketone intermediates. rsc.org This method offers benefits such as enhanced safety, better temperature control, reduced reaction times, and lower process mass intensity.
Electrochemical Synthesis: Electrochemical methods use electricity as a "reagent" to drive reactions, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This approach is considered environmentally benign and has been used to synthesize β-keto spirolactones, showcasing its potential for spiro-compound synthesis. rsc.org
Sonochemistry: The use of ultrasound (sonication) can accelerate reactions, including ketalizations. The synthesis of 1,4-dioxaspiro[4.5]decane derivatives has been achieved using a sonochemical method, which can lead to higher yields and shorter reaction times compared to conventional heating. researchgate.net
| Sustainable Synthetic Innovations |
| Method |
| Flow Chemistry |
| Electrochemistry |
| Sonochemistry |
Catalytic Enantio- and Diastereoselective Synthesis of this compound and Analogues
Achieving stereocontrol in the synthesis of spiroketals is a significant challenge, as the stereochemical outcome is often governed by a complex interplay of competing factors that affect product stability. mskcc.org Target-oriented synthesis has traditionally relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, to achieve specific stereoisomers, kinetically controlled methods are necessary. mskcc.org
The synthesis of chiral spiroketals often begins with the stereoselective construction of a precursor, which then undergoes cyclization. For analogues of this compound, this would typically involve the enantioselective or diastereoselective synthesis of a substituted cyclohexanone derivative, followed by ketalization and conversion to the nitrile.
Key strategies in stereoselective spiroketal synthesis include:
Catalytic Cascade Reactions: Sequential catalysis systems, such as those employing gold and iridium, have been used to achieve enantioselective cascade reactions. nih.gov These can transform racemic starting materials like 2-(1-hydroxyallyl)phenols and alkynols into complex spiroketals with excellent enantioselectivities. nih.gov
Chiral Auxiliaries: The addition of organometallic reagents (e.g., organomagnesium compounds) to chiral tert-butanesulfinyl imines can produce spiro compounds in a diastereoselective manner. puc-rio.br The chiral auxiliary guides the nucleophilic addition to create a specific stereocenter, which can then be followed by intramolecular cyclization. puc-rio.br
Inverse-Demand Diels-Alder Reactions: A diastereoselective approach for forming a chroman spiroketal core involves the reaction of a chiral exocyclic enol ether with an o-quinone methide intermediate. nih.gov This strategy demonstrates how chirality in one of the reacting partners can direct the stereochemical outcome of the spirocyclization. nih.gov
Nitroalkane-Based Assembly: Nitroalkanes can serve as versatile precursors for assembling the dihydroxy ketone framework required for spiroketal preparation. nih.gov The use of nitroaldol and Michael reactions allows for strategic carbon-carbon bond formation, and subsequent conversion of the nitro group provides the necessary ketone functionality for spiroketalization. nih.gov
While direct catalytic enantioselective synthesis of this compound is not widely documented, these analogous methodologies provide a framework for its potential stereocontrolled production. The synthesis could proceed through a diastereoselective reaction to form the core spiroketal ketone, followed by the introduction of the nitrile group.
Photochemical and Electrochemical Approaches for Spiro Compound Synthesis
Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods to access molecular architectures that are challenging to create using traditional thermal reactions. [From first search: 4] These techniques offer novel pathways for constructing spirocyclic systems.
Photochemical Synthesis: Photoredox catalysis, in particular, has become an essential tool. [From first search: 4] It allows for the generation of highly reactive intermediates under mild conditions, enabling transformations that would otherwise be inaccessible. [From first search: 4]
Oxidative Photochemical Cyclisation: A high-yielding photochemical route can prepare complex spiroketals through the oxidative cyclisation of a pendant hydroxyl group onto a pre-formed pyran. [From first search: 5] This method avoids the use of toxic heavy-metal oxidants like lead(IV) tetraacetate. [From first search: 5]
Skeletal Rearrangements: Irradiation of certain phenyl ketones bearing a cyclopropane (B1198618) moiety can lead to the formation of benzoyl spiro[2.2]pentanes. [From first search: 6] This process involves an initial hydrogen shift followed by cyclization of the resulting diradical, showcasing how light can be used to form the spirocyclic core. [From first search: 6]
Electrochemical Synthesis: Electrochemistry provides a green and efficient alternative for driving chemical reactions. [From first search: 1]
Dearomative Spirocyclization: An electrocatalytic approach has been developed for the synthesis of 3-halogenated spiro[4.5]trienones. [From first search: 1] This method involves the dearomative spirocyclization of alkynes and has been shown to produce a wide range of substituted spiro[4.5]trienone products in moderate-to-good yields under mild conditions in an undivided cell. [From first search: 1]
Multicomponent Reactions: Electrochemically induced catalytic multicomponent reactions can form complex spiro systems in high yields (80-95%). [From first search: 1] For instance, the transformation of isatins, barbituric acid, and malononitrile (B47326) in an undivided cell efficiently produces substituted spiro[indole-3,5′-pyrano[2,3-d]pyrimidine] derivatives. [From first search: 1]
These approaches represent sustainable and powerful strategies for the synthesis of spiro compounds, offering pathways that could be adapted for the production of this compound.
Atom-Economy and Green Chemistry Metrics in Synthesis
To quantify the environmental performance and efficiency of a synthetic process, a variety of green chemistry metrics are employed. [From first search: 3, From first search: 8] These metrics go beyond simple reaction yield to provide a more holistic assessment of a route's "greenness." [From first search: 7]
Key Mass-Based Metrics:
Atom Economy (AE): Developed by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the final desired product. [From first search: 3, From first search: 9] It is a theoretical value that highlights the inherent efficiency of a reaction. Addition and rearrangement reactions are highly atom-economical, whereas substitutions and eliminations often generate stoichiometric byproducts, leading to lower AE. [From first search: 9]
Reaction Mass Efficiency (RME): RME provides a more practical measure by calculating the percentage of the mass of the desired product relative to the total mass of all reactants used, including those used in excess. [From first search: 8] It incorporates both atom economy and chemical yield. [From first search: 9]
E-Factor (Environmental Factor): The E-Factor focuses on waste generation, defined as the total mass of waste produced divided by the mass of the product. [From first search: 10] A lower E-Factor indicates a greener process.
Process Mass Intensity (PMI): Considered a key metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. [From first search: 7, From first search: 10] It provides a complete picture of the inputs required for a synthesis. [From first search: 7]
The use of alcohols as alkylating agents in the α-alkylation of nitriles is an example of an atom-economical approach, as it generates only water as a byproduct, minimizing waste. acs.org
Table 1: Comparison of Common Green Chemistry Metrics
| Metric | Calculation Formula | Focus | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% |
Inherent efficiency of atom incorporation | 100% |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% |
Practical efficiency including yield and stoichiometry | 100% |
| E-Factor | Total Mass of Waste / Mass of Product |
Waste generation | 0 |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product |
Overall process efficiency including all materials | 1 |
Optimization of Reaction Parameters and Process Efficiency for this compound Production
Optimization of Spiroketal Precursor Synthesis: Studies on the synthesis of the closely related isomer, 1,4-Dioxaspiro[4.5]decan-8-one, from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization provide valuable insights. [From first search: 11] A patented method highlights the use of a weak acid acrylic cationic exchange resin as a catalyst in water, achieving a yield of 65% and selectivity of 75% in an environmentally friendly process. google.com Further optimization research selected acetic acid as the catalyst and systematically varied other parameters. [From first search: 11]
Table 2: Optimization of 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
| Parameter | Condition | Yield | Reaction Time | Reference |
|---|---|---|---|---|
| Literature Method | Various acids | ~65% | 15 h | [From first search: 11] |
| Optimized Temperature | 65°C | 80% (chromatographic) | 11 min | [From first search: 11] |
| Optimized Solvent Ratio | HAc/H₂O = 5:1 (v/v) | 80% (chromatographic) | 11 min | [From first search: 11] |
| Optimized Concentration | 0.5 g·mL⁻¹ | 80% (chromatographic) | 11 min | [From first search: 11] |
These results demonstrate that by optimizing temperature, catalyst, and concentrations, the reaction time can be drastically reduced from 15 hours to 11 minutes while simultaneously increasing the yield. [From first search: 11]
Optimization of Nitrile Synthesis: The α-alkylation of nitriles with alcohols represents a key transformation for which extensive optimization has been performed. In a model reaction between benzyl (B1604629) alcohol and benzyl nitrile using a pincer-cobalt catalyst, temperature and base concentration were identified as critical parameters. acs.orgacs.org
Table 3: Optimization of Catalytic α-Alkylation of a Nitrile
| Catalyst Loading (mol%) | Temperature (°C) | Base (KOtBu) (mol%) | Yield of α-alkylated nitrile | Reference |
|---|---|---|---|---|
| 0.5 | Room Temp | 30 | 0% (32% α,β-unsaturated nitrile) | acs.org |
| 0.5 | 100 | 30 | Improved yield | acs.org |
| 0.5 | 130 | 30 | Further improved yield | acs.org |
| 0.5 | 140 | 30 | 98% | acs.orgacs.org |
| 0.5 | 150 | 30 | 99% | acs.orgacs.org |
| 0.5 | 140 | 10 | 29% | acs.org |
| 0.5 | 140 | 20 | 69% | acs.org |
The data clearly shows that the reaction is highly sensitive to temperature, with 140°C being the optimal point for selectively producing the desired α-alkylated product with a 98% yield. acs.orgacs.org Furthermore, the base concentration is crucial, with yields dropping significantly at lower concentrations. acs.org These findings provide a direct model for how the parameters for a potential synthesis of this compound could be efficiently optimized.
Chemical Reactivity and Mechanistic Investigations of 1,4 Dioxaspiro 4.5 Decane 7 Carbonitrile
Transformational Chemistry of the Carbonitrile Moiety
The nitrile group is a versatile functional group in organic synthesis. Its reactivity is centered on the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen lone pair, as well as the ability of the entire group to undergo addition, reduction, and hydrolysis reactions.
The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental method for carbon-carbon bond formation. Upon attack by a nucleophile, the triple bond is broken, forming an intermediate imine anion which is typically protonated upon workup to yield an imine or is further hydrolyzed.
For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile to form ketones after subsequent hydrolysis of the imine intermediate. The general mechanism involves the nucleophile attacking the electrophilic nitrile carbon, with the resulting intermediate being stabilized before hydrolysis. youtube.com
While the nitrogen lone pair imparts weak basicity and nucleophilicity, electrophilic functionalization directly on the nitrogen is less common for simple aliphatic nitriles compared to the reactions at the carbon atom. Protonation on the nitrogen, however, is a key first step in acid-catalyzed hydrolysis. chemistrysteps.com
Table 1: Examples of Nucleophilic Functionalization of the Nitrile Group
| Reagent Class | Specific Example | Expected Product after Hydrolysis |
|---|---|---|
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-one |
| Hydride | Lithium aluminum hydride (LiAlH₄) | (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine |
| Enolates | Lithium enolate of acetone | 3-Oxo-3-(1,4-dioxaspiro[4.5]decan-7-yl)propanenitrile |
The nitrile group can be readily reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed. These reductions are highly valuable in synthetic chemistry for introducing key functional groups.
Catalytic hydrogenation, using molecular hydrogen (H₂) over a metal catalyst like palladium, platinum, or nickel, typically reduces the nitrile to a primary amine. For example, 1,4-Dioxaspiro[4.5]decane-7-carbonitrile would be converted to (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) achieve the same transformation.
Partial reduction of the nitrile to an aldehyde can be accomplished using specific hydride reagents that deliver a single hydride equivalent and form a stable intermediate. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically run at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is hydrolyzed during workup to release the aldehyde.
Oxidative manipulation of a saturated aliphatic nitrile like the one in the title compound is not a common transformation.
Table 2: Reductive Manipulations of the Nitrile Group
| Reagent(s) | Conditions | Expected Product | Functional Group Transformation |
|---|---|---|---|
| H₂ / Pd/C or PtO₂ | High pressure, alcohol solvent | (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine | Nitrile → Primary Amine |
| LiAlH₄, then H₂O | Anhydrous ether or THF, then aqueous workup | (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine | Nitrile → Primary Amine |
The hydrolysis of nitriles to carboxylic acids is a robust and widely used reaction. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org
Under acidic conditions, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves initial protonation of the nitrile nitrogen, which activates the carbon for attack by water. chemistrysteps.com A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com This process would convert this compound into 1,4-dioxaspiro[4.5]decane-7-carboxylic acid. uni.lubldpharm.com
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting amide intermediate is subsequently hydrolyzed to yield the salt of the carboxylic acid (a carboxylate). chemistrysteps.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Table 3: Conditions for Hydrolysis of the Nitrile Group
| Reagent(s) | Conditions | Intermediate | Final Product (after workup) |
|---|---|---|---|
| H₂O, HCl (aq) | Heat (reflux) | 1,4-Dioxaspiro[4.5]decane-7-carboxamide | 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid nih.gov |
Reactivity Profile of the 1,4-Dioxaspiro Ring System
The 1,4-dioxaspiro[4.5]decane group is a spiroketal, specifically the ethylene (B1197577) glycol ketal of a cyclohexanone (B45756) derivative. In organic synthesis, such cyclic ketals are primarily used as protecting groups for carbonyl compounds (ketones and aldehydes). wikipedia.org Their reactivity, or lack thereof, is central to their function.
Spiroketals, like all acetals and ketals, are susceptible to hydrolysis under acidic conditions. rsc.org This reaction, known as deprotection, regenerates the original ketone and the corresponding diol. The hydrolysis is catalyzed by protic acids (e.g., HCl, H₂SO₄, TsOH) or Lewis acids (e.g., BF₃·OEt₂, TiCl₄) in the presence of water.
The mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the ketal oxygen atoms, converting it into a good leaving group. Cleavage of a carbon-oxygen bond follows, resulting in the formation of ethylene glycol and a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule. Subsequent deprotonation yields a hemiketal, which is in equilibrium with the ketone. Further protonation and elimination of the second alcohol molecule regenerates the ketone, in this case, 3-cyanocyclohexanone. Most stable spiroketal stereoisomers are typically obtained under acidic conditions that allow for equilibration. nih.gov
Table 4: Reagents for Acid-Catalyzed Ring Opening (Deprotection)
| Reagent System | Typical Solvent | Description |
|---|---|---|
| HCl (aq) or H₂SO₄ (aq) | Acetone, THF, Water | Standard Brønsted acid catalysis. |
| Acetic Acid / H₂O | Acetic Acid | Mildly acidic conditions for sensitive substrates. |
| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Solid, easy-to-handle acid catalyst. |
The key feature of the spiroketal as a protecting group is its stability under neutral and, most importantly, basic or nucleophilic conditions. wikipedia.org This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the protected ketone. youtube.comcoconote.app
The 1,4-dioxaspiro[4.5]decane ring is inert to many classes of reagents, including:
Bases: It is stable to hydroxides, alkoxides, and other strong bases. This allows for reactions like the base-catalyzed hydrolysis of the nitrile group to proceed chemoselectively.
Nucleophiles: It does not react with organometallic reagents (Grignard, organolithium), enolates, or cyanide.
Hydride Reducing Agents: It is stable to common hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). This permits the selective reduction of the nitrile group.
Oxidizing Agents: It is generally resistant to many common oxidizing agents, especially those that are not strongly acidic.
This differential reactivity allows for high chemoselectivity in a synthetic sequence. For example, one could reduce the nitrile of this compound to an amine using LiAlH₄, and the spiroketal would remain completely intact. Subsequently, the ketone could be revealed by treating the product with aqueous acid. This orthogonal stability and reactivity make the spiroketal an essential tool in multistep organic synthesis. wikipedia.org
Elucidation of Reaction Mechanisms and Kinetic Profiles
Determination of Rate Laws and Activation Parameters
Without primary research data on the reactivity of this compound, any attempt to create the specified content would be speculative and fall outside the scope of scientifically accurate reporting.
Theoretical and Computational Studies on 1,4 Dioxaspiro 4.5 Decane 7 Carbonitrile
Electronic Structure and Bonding Analysis
Theoretical examination of the electronic characteristics of 1,4-Dioxaspiro[4.5]decane-7-carbonitrile provides a foundational understanding of its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is routinely employed to predict molecular geometries, energies, and other electronic properties with high accuracy. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to determine its ground state properties. nih.gov
These calculations would involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, key properties can be derived. The nitrile group, with its sp-hybridized carbon and nitrogen, imposes a linear R-C-N geometry. libretexts.org The cyclohexane (B81311) ring is expected to adopt a stable chair conformation. Although specific DFT results for this molecule are not published, a table of expected properties can be compiled based on calculations for analogous structures like substituted cyclohexanes and organic nitriles.
Table 1: Predicted Ground State Properties from DFT Calculations (Note: These are expected values for the equatorial conformer based on typical DFT outputs for similar molecules, not published experimental data.)
| Property | Predicted Value/Description |
|---|---|
| Ground State Energy | Lowest potential energy value for the optimized geometry |
| Dipole Moment | ~3.5 - 4.5 D, oriented along the C≡N bond axis |
| Bond Length (C≡N) | ~1.15 - 1.16 Å |
| Bond Length (C-CN) | ~1.46 - 1.47 Å |
| Bond Angles (C-C-C) | ~111° (within the cyclohexane ring, near tetrahedral) |
| Spirocenter (C5) | Tetrahedral geometry, sp³ hybridized |
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MESP map visualizes the electrostatic potential on the surface of the molecule. For this compound, regions of negative potential (nucleophilic sites) are expected around the lone pairs of the two dioxolane oxygen atoms and, most significantly, the nitrogen atom of the nitrile group. researchgate.netacs.org Regions of positive potential (electrophilic sites) would be found around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov
For this molecule, the analysis would likely show:
HOMO: Primarily located on the lone pair orbitals of the two oxygen atoms in the dioxolane ring.
LUMO: Predominantly centered on the antibonding π* orbital of the carbon-nitrogen triple bond (C≡N). mdpi.comresearchgate.net This makes the nitrile carbon an electrophilic center susceptible to nucleophilic attack. libretexts.org
Table 2: Predicted Frontier Orbital and MESP Characteristics (Note: These are predictions based on FMO theory and analysis of similar functional groups.)
| Feature | Predicted Location / Description | Implication |
|---|---|---|
| MESP Negative Maxima | Dioxolane oxygens, Nitrile nitrogen | Sites for hydrogen bonding and electrophilic attack |
| HOMO | Lone pairs of dioxolane oxygen atoms | Primary site of electron donation |
| LUMO | π* orbital of the nitrile group (C≡N) | Primary site of electron acceptance (electrophilic carbon) |
| HOMO-LUMO Gap | Moderately large | Suggests good kinetic stability |
Conformational Landscape and Energetic Profiling
The three-dimensional structure and flexibility of this compound are dictated by the conformational preferences of its constituent rings and the influence of the carbonitrile substituent.
The spiro[4.5]decane core consists of a five-membered dioxolane ring fused to a six-membered cyclohexane ring via a common spiro carbon atom. The cyclohexane ring is known to exist in several conformations, with the chair form being overwhelmingly the most stable as it minimizes both angle strain and torsional strain. byjus.comwikipedia.org The five-membered dioxolane ring is less flexible and typically adopts an envelope or twist conformation.
The spiroketal structure, where two rings are joined at a central carbon that is bonded to two oxygens, introduces specific conformational constraints. wikipedia.org The orientation of the C-O bonds at the spirocenter is critical and is influenced by the anomeric effect, which involves a stabilizing interaction between an oxygen lone pair and an adjacent σ* anti-bonding orbital. illinois.edu In the 1,4-dioxaspiro[4.5]decane system, the cyclohexane ring will adopt a chair conformation, which is the lowest energy arrangement. libretexts.org
When a substituent is present on a cyclohexane ring, it can occupy either an axial or an equatorial position. These two conformers are interconvertible via a process known as ring flipping. byjus.com For most monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. libretexts.org This preference is due to the avoidance of unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when the substituent is in the axial position. libretexts.org
The carbonitrile (-CN) group is of moderate steric bulk. Therefore, it is strongly predicted that the conformer of this compound with the nitrile group in the equatorial position on the cyclohexane ring will be significantly more stable than the axial conformer. The energy difference between the two, known as the "A-value," dictates the equilibrium population of the conformers. While the exact A-value for the spiro-fused system is not documented, it is expected to be similar to that of a cyano group on a standard cyclohexane ring.
Table 3: Comparison of Predicted Axial and Equatorial Conformers (Note: Based on established principles of conformational analysis in substituted cyclohexanes.)
| Property | Equatorial Conformer | Axial Conformer |
|---|---|---|
| Relative Energy | More stable (lower energy) | Less stable (higher energy) |
| 1,3-Diaxial Interactions | Absent for the -CN group | Present between the -CN group and axial hydrogens at C9 and C6 |
| Predicted Population at 25°C | Predominant (>90%) | Minor (<10%) |
| Flexibility | Allows for standard chair-boat-chair interconversion | Higher energy barrier for ring flip due to steric hindrance |
Molecular Dynamics and Simulation-Based Approaches
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, providing a detailed view of the molecule's dynamic behavior.
While no specific MD simulation studies have been published for this compound, this technique would be highly applicable for exploring several aspects of its behavior. Simulations could:
Analyze Conformational Dynamics: Track the ring-flipping process between the axial and equatorial conformers of the cyclohexane ring, determining the energy barriers and transition rates.
Solvation Effects: Study how the molecule interacts with different solvents, observing the formation of hydrogen bonds and the arrangement of solvent molecules around the polar nitrile and dioxolane groups.
Binding Interactions: If the molecule were being studied as a potential ligand, MD simulations could be used to model its binding to a biological target, such as a protein receptor, revealing the key interactions and binding conformations. Studies on structurally related 1,4-dioxaspiro[4.5]decane derivatives have utilized such docking and simulation approaches to understand their binding at serotonin (B10506) receptors. researchgate.net
Solvation Models and Environmental Effects
No specific studies on the solvation models or environmental effects of this compound were found. Such studies would typically involve computational methods to understand how different solvents influence the compound's conformation and properties.
Dynamic Behavior and Interconversion Pathways
There is no available information regarding the dynamic behavior or interconversion pathways of this compound. This type of research would investigate the molecule's flexibility, conformational changes, and the energy barriers associated with these changes.
Computational Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Ab Initio and DFT-Based NMR Chemical Shift Calculations
No specific ab initio or Density Functional Theory (DFT) calculations for the NMR chemical shifts of this compound have been reported in the literature. These computational techniques are powerful tools for predicting and verifying the structure of molecules by comparing calculated NMR spectra with experimental data.
Vibrational Spectroscopy (IR/Raman) Mode Assignment
There are no published studies detailing the assignment of vibrational modes for this compound using computational methods. This analysis would typically involve calculating the theoretical infrared (IR) and Raman spectra to assign specific molecular vibrations to the observed spectral bands.
Advanced Analytical and Spectroscopic Characterization Techniques for 1,4 Dioxaspiro 4.5 Decane 7 Carbonitrile Beyond Routine Identification
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Analysis
High-field NMR spectroscopy is an indispensable tool for the detailed structural elucidation of spirocyclic systems in solution. For 1,4-Dioxaspiro[4.5]decane-7-carbonitrile, multidimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the conformational preferences of the cyclohexane (B81311) and dioxolane rings.
The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane framework typically adopts a chair conformation. nih.gov The stereochemical orientation of the nitrile group at the C7 position (axial vs. equatorial) profoundly influences the chemical shifts and coupling constants of the ring protons.
Key Multidimensional NMR Techniques:
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the mapping of proton-proton connectivities within the cyclohexane and dioxolane rings. It would be used to trace the spin systems from the H7 proton through its neighbors on the cyclohexane ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling definitive carbon assignments.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is essential for identifying the quaternary spiro-carbon (C5) by its correlation to protons on the cyclohexane ring (e.g., H6, H10) and the dioxolane ring (H2, H3). It would also confirm the position of the nitrile group through correlations from neighboring protons (H6, H8) to the nitrile carbon (C≡N).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å). It is the most powerful NMR method for determining stereochemistry and conformation. For instance, a strong NOE between the H7 proton and the axial protons at C6 and C8 would indicate an equatorial orientation of the nitrile group. Conversely, correlations to equatorial protons would suggest an axial nitrile.
While specific spectral data for the 7-carbonitrile is unavailable, analysis of related compounds like 1,4-Dioxaspiro[4.5]decan-8-one allows for the prediction of chemical shift regions. chemicalbook.comspectrabase.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is illustrative and based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2, H3 (Dioxolane) | 3.8 - 4.0 | 64.0 - 66.0 |
| C5 (Spiro) | - | 108.0 - 110.0 |
| Cyclohexane CH₂ | 1.5 - 2.5 | 25.0 - 40.0 |
| H7 (methine) | 2.6 - 3.0 | 25.0 - 35.0 |
| C≡N (Nitrile) | - | 120.0 - 125.0 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction stands as the ultimate method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the conformation of the rings, which is not directly accessible from solution-state NMR.
For this compound, an X-ray crystal structure would unambiguously establish:
The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The orientation of the C7-nitrile substituent (axial or equatorial).
The conformation of the five-membered dioxolane ring (typically an envelope or twist form). nih.gov
Precise intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces.
As no crystal structure for the title compound is publicly available, data from a related derivative, (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, is presented to illustrate the type of data obtained. nih.govresearchgate.net In this analog, the cyclohexane ring adopts a standard chair conformation, and the dioxolane ring is in a pseudo-twist form. nih.gov
Table 2: Illustrative Crystallographic Data for an Analogous 1,4-Dioxaspiro[4.5]decane Derivative Data from (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 8.6243 (9) |
| b (Å) | 7.3203 (6) |
| c (Å) | 10.1704 (9) |
| β (°) | 91.719 (8) |
| Volume (ų) | 641.79 (10) |
| Conformation | Cyclohexane: Chair; Dioxolane: Pseudo-twist |
Advanced Mass Spectrometry: Fragmentation Pathways and Isotopic Profiling
Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS), is essential for confirming the elemental composition and elucidating the fragmentation pathways of a molecule.
For this compound (C₉H₁₃NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺), allowing for the unambiguous determination of its elemental formula (Molecular Weight: 167.21 g/mol ). scbt.com
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a structural fingerprint. Based on the mass spectra of related spiroketals and nitriles, the following fragmentation pathways can be predicted: nist.govchemicalbook.comlibretexts.org
Retro-Diels-Alder (RDA)-type fragmentation of the dioxolane ring is a characteristic pathway for spiroketals, often leading to a prominent fragment ion.
Cleavage within the cyclohexane ring , initiated by the nitrile group, can lead to the loss of small neutral molecules like HCN or C₂H₄.
Loss of the entire dioxolane moiety or parts of it.
The mass spectrum for the related 1,4-Dioxaspiro[4.5]decan-8-one shows a base peak at m/z 99, corresponding to a characteristic ketal fragmentation. chemicalbook.com A similar key fragment would be expected for the 7-carbonitrile isomer.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 140 | [M - HCN]⁺ | Loss of hydrogen cyanide from the cyclohexane ring |
| 99 | [C₅H₇O₂]⁺ | Characteristic fragment from cleavage of the spiroketal system |
| 86 | [C₄H₆O₂]⁺ | Fragment from RDA-type cleavage of the dioxolane ring |
Isotopic profiling, observing the M+1 and M+2 peaks, confirms the number of carbon atoms and the absence of elements like chlorine or bromine which have distinctive isotopic patterns.
Chiroptical Methods: Electronic and Vibrational Circular Dichroism (ECD/VCD) for Absolute Configuration Assignment (if applicable)
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules.
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit a VCD or ECD spectrum.
However, these techniques would become critically important if a chiral derivative were to be synthesized. For example, if an additional substituent were introduced at a position on the cyclohexane or dioxolane ring, creating one or more stereocenters, the resulting enantiomers could be distinguished using VCD or ECD. The process involves:
Experimental measurement of the ECD or VCD spectrum of a purified enantiomer.
Computational calculation of the theoretical spectra for both possible absolute configurations (e.g., R and S).
Comparison of the experimental spectrum with the calculated spectra. A match determines the absolute configuration of the enantiomer.
While no data exists for the title compound, this methodology is a standard and powerful approach for the absolute configuration assignment of new chiral spirocyclic compounds.
Future Perspectives and Emerging Research Avenues for 1,4 Dioxaspiro 4.5 Decane 7 Carbonitrile
Integration into Automated Synthesis and High-Throughput Experimentation
The complexity and synthetic potential of molecules like 1,4-Dioxaspiro[4.5]decane-7-carbonitrile make them ideal candidates for modern automated chemistry platforms. These technologies can accelerate the exploration of its reaction space, optimize synthesis protocols, and screen for novel properties with enhanced efficiency and safety. youtube.com
Automated synthesis systems, such as cartridge-based synthesizers and multi-zone reaction stations, offer precise control over reaction parameters like temperature, pressure, and reagent addition for 24/7 unattended operation. youtube.comyoutube.com For this compound, this would enable the rapid mapping of reaction conditions for derivatization of either the nitrile or spiroketal moiety. The use of pre-filled reagent cartridges containing all necessary materials can streamline multi-step synthetic sequences, reducing manual labor and improving reproducibility. youtube.com Such systems provide a safer environment for handling reagents, as the chemicals are contained within the cartridge and machine setup. youtube.com
High-Throughput Experimentation (HTE) is particularly relevant for exploring the reactivity of the nitrile group. A variety of HTS methods have been developed for nitrile-metabolizing enzymes, which could be adapted for screening chemical catalysts. nih.gov These assays often rely on detecting the products of nitrile hydrolysis, such as ammonia (B1221849) or carboxylic acids, using colorimetric or fluorometric methods. nih.govrsc.org For instance, a chromogenic reaction with o-phthalaldehyde (B127526) can detect ammonia released during nitrilase-catalyzed hydrolysis, producing a quantifiable blue color suitable for microplate reader analysis. rsc.orgrsc.org Other methods use pH indicators to detect the formation of carboxylic acids. nih.govresearchgate.net These techniques allow for the rapid screening of large libraries of catalysts or reaction conditions to identify new transformations for this compound. rsc.org
Table 1: High-Throughput Screening (HTS) Strategies Applicable to the Nitrile Moiety
| HTS Method | Principle | Detected Product | Application for this compound | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) Assay | Chromogenic reaction between ammonia and OPA under acidic conditions to form a blue chromophore. | Ammonia (from nitrilase/amidase activity) | Screening for catalysts (enzymatic or chemical) that hydrolyze the nitrile to an amide or carboxylic acid. | rsc.org |
| pH Indicator Assay | Colorimetric detection of pH change resulting from the formation of a carboxylic acid. | Carboxylic Acid | Screening for catalysts that promote the direct hydrolysis of the nitrile to a carboxylic acid. | nih.govresearchgate.net |
| Ferric Hydroxamate Spectrophotometry | Formation of a colored ferric hydroxamate complex from the carboxylic acid product. | Carboxylic Acid | Accurate assaying of both aliphatic and aromatic carboxylic acids produced from nitrile hydrolysis. | nih.gov |
Novel Catalytic Transformations Involving the Spiroketal and Nitrile Moieties
The presence of two distinct functional groups in this compound opens a vast landscape for developing novel catalytic transformations. Research can focus on the selective activation of one moiety while leaving the other intact, or on cascade reactions that engage both groups.
Transformations of the Spiroketal Moiety: The spiroketal is a core structure in many bioactive natural products, and numerous catalytic methods have been developed for its synthesis and modification. nih.govrsc.org These methods can be adapted to transform the spiroketal in this compound. Palladium(II)-catalyzed intramolecular cyclizations of dihydroxyketone precursors represent a stereoselective method for constructing spiroketal structures. doi.org Future research could explore ring-rearrangement metathesis or acid-catalyzed spirocyclization under kinetic control to access less stable or non-anomeric spiroketal isomers, which are often challenging to synthesize. nih.govnih.gov Organocatalysis, using agents like aminothiourea, has been shown to mediate cascade reactions to form chiral spiroketals with high enantioselectivity, an approach that could introduce chirality into derivatives of the target molecule. nih.gov
Transformations of the Nitrile Moiety: The nitrile group is a versatile synthetic intermediate that can be converted into a wide array of other functional groups. nih.govebsco.com It can be hydrolyzed under acidic or basic conditions to yield amides or carboxylic acids, or reduced to form primary amines. ebsco.comnumberanalytics.com Transition metal catalysis offers a rich field for novel transformations. nih.gov Metal-catalyzed reactions such as hydrogenation or cross-coupling could be used to form new C-N or C-C bonds. numberanalytics.com The electrophilic nature of the nitrile's carbon atom makes it a target for nucleophilic attack, a feature exploited in the design of covalent inhibitors where the nitrile acts as a "warhead" to react with cysteine or serine residues in proteins. nih.gov Future work could explore the catalytic addition of various nucleophiles to the nitrile of this compound to build molecular complexity.
Table 2: Potential Catalytic Transformations for this compound
| Functional Group | Reaction Type | Catalyst/Reagent Class | Potential Product | Reference |
|---|---|---|---|---|
| Spiroketal | Asymmetric Spiroketalization/Rearrangement | Bifunctional Aminothiourea Organocatalysts | Chiral Spiroketal Derivatives | nih.gov |
| Spiroketal | Stereoselective Cyclization | Palladium(II) Complexes | Isomeric Spiroketal Structures | doi.org |
| Nitrile | Hydrolysis | Acid/Base or Nitrilase Enzymes | 1,4-Dioxaspiro[4.5]decane-7-carboxamide/carboxylic acid | ebsco.comnumberanalytics.com |
| Nitrile | Reduction | LiAlH4 or Catalytic Hydrogenation | (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine | ebsco.com |
| Nitrile | Nucleophilic Addition | Grignard Reagents (R-MgBr) | Ketone Derivatives | numberanalytics.com |
| Nitrile | Hydrocyanation | Nickel Catalysts | Tertiary Nitriles (via addition to an unsaturated precursor) | organic-chemistry.org |
Advanced Theoretical Predictions for Reaction Discovery and Optimization
Computational chemistry provides powerful tools for predicting the reactivity of complex molecules, optimizing reaction conditions, and discovering novel transformations, thereby reducing the need for extensive empirical screening.
For this compound, Density Functional Theory (DFT) calculations can be employed to investigate the energetics of potential reactions. nih.govacs.org Such studies are crucial for understanding the reactivity of the nitrile group. DFT can determine activation energies for nucleophilic attacks on the nitrile carbon, providing a predictive scale for its reactivity towards different reagents. nih.govresearchgate.net For example, a strong correlation has been found between DFT-calculated activation energies and experimentally measured reaction kinetics for the attack of cysteine on various nitriles. nih.govacs.org This approach could be used to predict whether the nitrile in the target molecule would be reactive enough to serve as a covalent warhead in a biological context. nih.gov
Theoretical models are also essential for understanding the spiroketal moiety. Computational analysis can predict the relative stabilities of different stereoisomers and conformers, which is governed by factors like the anomeric effect. nih.gov This predictive power is critical when designing syntheses that aim for a specific, less-thermodynamically stable isomer. nih.gov
Beyond DFT, the application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in chemical synthesis. rsc.org Deep learning models are being developed to predict reaction yields and identify optimal conditions from large datasets of real-world reactions. rsc.org For a molecule like this compound, ML algorithms could be trained to predict the outcomes of catalytic reactions, screen for novel catalysts, or even propose entirely new synthetic pathways that might not be intuitively obvious to a human chemist.
Table 3: Theoretical Approaches for Investigating this compound
| Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Activation energies (Ea), transition state geometries, electrophilicity of nitrile carbon. | nih.govacs.orgresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Reaction mechanisms of the nitrile group with biological nucleophiles (e.g., Cys, Ser). | nih.gov |
| Molecular Modeling | Conformational Analysis | Relative stability of spiroketal isomers, influence of the anomeric effect. | nih.gov |
| Machine Learning (ML) | Reaction Prediction & Optimization | Reaction yields, optimal catalyst/solvent/temperature conditions, discovery of novel reactions. | rsc.org |
Sustainable and Circular Economy Approaches in this compound Chemistry
The principles of green chemistry and the circular economy are increasingly guiding the synthesis and lifecycle management of chemical compounds. kaizen.comweforum.org These frameworks aim to minimize waste, reduce reliance on fossil fuels, and design products that can be reused or recycled. strategicallies.co.uknih.gov
From a circular economy perspective, the focus is on the entire lifecycle of the molecule. renewablematter.eu This involves designing the synthesis from renewable feedstocks, such as those derived from waste biomass. strategicallies.co.uknih.gov Furthermore, a circular approach considers the end-of-life of the molecule. Research could investigate methods for the selective cleavage of the spiroketal or transformation of the nitrile group to regenerate valuable chemical building blocks. This "design for disassembly" would allow the components of the molecule to be reintroduced into new synthetic cycles, minimizing waste and creating a closed-loop system in line with circular economy principles. kaizen.comstrategicallies.co.uk
Table 4: Application of Green and Circular Principles to this compound Chemistry
| Principle | Future Research Direction | Potential Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Develop telescoped flow processes for synthesis. | Reduced Process Mass Intensity (PMI), elimination of intermediate isolation. | rsc.org |
| Atom Economy | Utilize catalytic addition and cycloaddition reactions. | Maximizes incorporation of starting materials into the final product. | numberanalytics.com |
| Safer Solvents & Reagents | Employ electrochemical synthesis methods. | Use of green solvents (e.g., water, acetone) and electrons as clean oxidants/reductants. | rsc.org |
| Use of Renewable Feedstocks | Design synthetic routes from biomass-derived precursors. | Reduces reliance on petrochemicals and lowers carbon footprint. | strategicallies.co.uknih.gov |
| Design for Disassembly (Circular Economy) | Investigate selective cleavage of the spiroketal or nitrile to recover building blocks. | Enables recycling and reuse of molecular fragments, minimizing waste. | kaizen.comnih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
